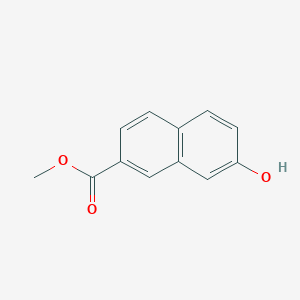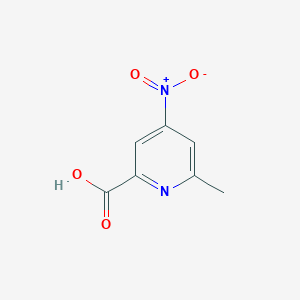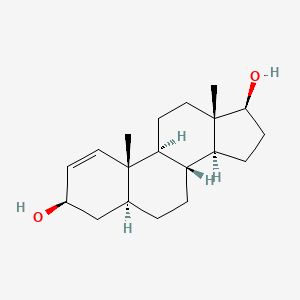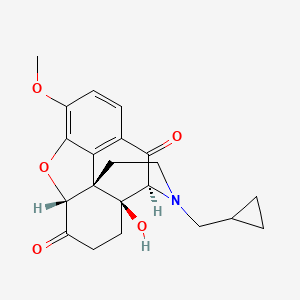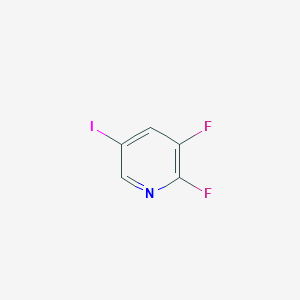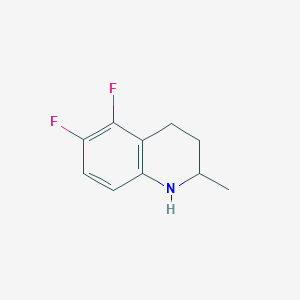
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that falls under the category of quinoline drugs . Quinoline drugs are a class of fully synthetic antibacterial drugs that have been widely used in clinical applications due to their wide antibacterial spectrum, strong antibacterial activity, convenient administration, and no cross-drug resistance with common antibacterial agents .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with adding 8-bromo-5, 6-difluoro-2-methylquinoline into a reaction solvent, heating, stirring and dissolving, adding activated carbon after dissolving, and continuously stirring to obtain a solution . The obtained solution is then filtered, anhydrous sodium acetate and a catalyst are added, hydrogen is introduced for reaction after nitrogen replacement, and filtering is done after the reaction is finished . The solvent is evaporated from the filtered substance to obtain a crude product . The crude product is dissolved, extracted, the liquid is separated, dried, and the solvent is evaporated to remove the solvent to obtain the refined product .Molecular Structure Analysis
The molecular formula of this compound is C10H11F2N . The molecular weight is 183.19800 .Chemical Reactions Analysis
The preparation method of this compound involves a series of chemical reactions . These include the addition of 8-bromo-5, 6-difluoro-2-methylquinoline into a reaction solvent, the introduction of hydrogen for reaction after nitrogen replacement, and the evaporation of the solvent from the filtered substance to obtain a crude product .Physical And Chemical Properties Analysis
This compound has a density of 1.139±0.06 g/cm3 at 20ºC 760 Torr . Its boiling point is 247.5±40.0ºC at 760 Torr .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Fluorinated Tetrahydroquinolines Synthesis : Fluorinated tetrahydroquinolines, including compounds like 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have been synthesized through nucleophilic addition of Grignard reagents and acid-mediated intramolecular cyclization, demonstrating the chemical versatility of these compounds (Méndez & Kouznetsov, 2002).
Pharmaceutical Research and Applications
- Optical Resolution in Pharmaceutical Synthesis : The compound's optical resolution, crucial for producing enantiomerically pure pharmaceuticals, has been achieved, exemplifying its relevance in drug synthesis processes (Kido, Nomi, & Hashimoto, 1996).
- Key Intermediate in Drug Synthesis : this compound has been identified as a key intermediate in synthesizing nadifloxacin, highlighting its role in medicinal chemistry (Morita et al., 1995).
Applications in Biochemistry and Pharmacology
- Inhibition of Phenylethanolamine N-methyltransferase : Research has shown that derivatives of tetrahydroquinoline, which might include fluorinated variants, act as inhibitors of specific biochemical processes, indicating potential pharmacological uses (Grunewald et al., 2006).
Enantioselective Synthesis and Chirality
- Enantioselective Synthesis and Resolution : Studies on the enantioselective synthesis and resolution of fluorinated tetrahydroquinolines reveal the importance of chirality in synthesizing bioactive compounds, with potential implications in drug design and synthesis (Gruzdev et al., 2012).
Analytical Chemistry and Characterization
- Mass Spectrometry Analysis : Mass spectrometry has been used to analyze tetrahydroquinolines, offering insights into the structure and fragmentation patterns of these compounds, including fluorinated variants (Draper & Maclean, 1968).
Cheminformatics and Molecular Design
- Drug Design and Tubulin-Polymerization Inhibition : Tetrahydroquinoline scaffolds, potentially including fluorinated variants, have been optimized for inhibiting tubulin polymerization, a crucialprocess in cancer therapy, highlighting their utility in molecular design (Wang et al., 2014).
Chemical Reactivity and Interactions
- Reactivity with Polyfluorocarbonyl Compounds : Research on the reactivity of tetrahydroquinoline, including fluorinated derivatives, with polyfluorocarbonyl compounds adds to the understanding of their chemical behavior and potential synthetic applications (Zelenin et al., 1986).
Neurochemical Studies
- Presence in Human Brains : A study has identified derivatives of tetrahydroquinoline, similar to this compound, in human brains, suggesting potential neurochemical significance and the need for further research in this area (Niwa et al., 1987).
Propiedades
IUPAC Name |
5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKODOXMQSFDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444659 | |
| Record name | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80076-46-6 | |
| Record name | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)
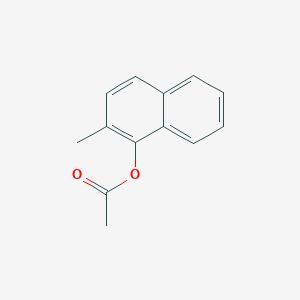

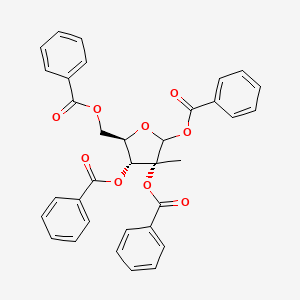
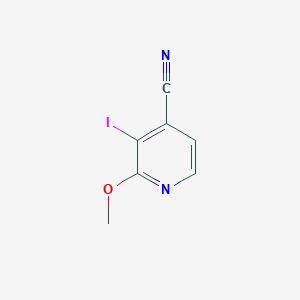


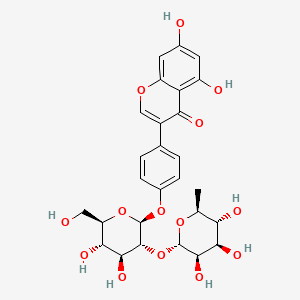
![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)
